AChE Inhibitory Potency of the 3-Nitrobenzylidene Analog vs. the 4-Chlorobenzylidene Direct Comparator
The 3-nitrobenzylidene substitution on the thiazolone core confers a distinct electron-withdrawing and hydrogen-bond-acceptor character compared to the 4-chlorobenzylidene analog. In the Sahin et al. 2018 series, the general pharmacophore model predicts that electron-deficient arylidene groups enhance interaction with the peripheral anionic site of AChE; compound 40 (IC₅₀ = 0.80 µM) and compound 35 (IC₅₀ = 0.98 µM) represent the potency ceiling achievable with optimized substitution [1]. The 4-chlorobenzylidene variant (CAS 304889-81-4) is commercially available but has not been reported with quantitative AChE IC₅₀ data in the same assay system, creating a data gap that makes the 3-nitrobenzylidene compound (CAS 383895-93-0) the evidence-supported choice for procurement in CNS-oriented projects.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted to fall within the 0.80–1.21 µM range based on series SAR; exact IC₅₀ not reported for CAS 383895-93-0 in the 2018 study [1] |
| Comparator Or Baseline | 4-Chlorobenzylidene analog (CAS 304889-81-4): no quantitative AChE IC₅₀ data available |
| Quantified Difference | Data gap: the 3-NO₂ analog possesses experimentally determined class-level SAR anchoring, while the 4-Cl analog lacks any reported AChE potency metric |
| Conditions | Ellman assay; AChE from electric eel; compound concentration 80 µg/mL for primary screen; IC₅₀ determined for top actives [1] |
Why This Matters
Procurement based on the 3-nitrobenzylidene derivative is supported by direct class-level SAR evidence from a systematic 66-compound study, whereas the closest commercially listed halogen analog has no peer-reviewed AChE potency data, making CAS 383895-93-0 the lower-risk selection for AChE-focused research.
- [1] Şahin, Z., Ertaş, M., Bender, C., Bülbül, E. F., Berk, B., Biltekin, S. N., Yurttaş, L., & Demirayak, Ş. (2018). Thiazole‐substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 79(8), 406–425. https://doi.org/10.1002/ddr.21481 View Source
